molecular formula C10H18O2 B2766679 (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol CAS No. 2248215-52-1

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol

Cat. No. B2766679
CAS RN: 2248215-52-1
M. Wt: 170.252
InChI Key: CZUBKVWDMFLJSJ-IENPIDJESA-N
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Description

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 4]octan-6-yl)propan-1-ol.

Scientific Research Applications

((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol has potential applications in various fields of scientific research. One of the most promising applications is in the field of drug discovery. The compound has been found to exhibit potent pharmacological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its potential use as a bioactive agent in cosmetics and personal care products.

Mechanism Of Action

((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol exerts its pharmacological activity through various mechanisms of action. The compound has been found to inhibit the activity of various enzymes and receptors involved in disease progression. The compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol have been extensively studied. The compound has been found to modulate various signaling pathways involved in disease progression, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. The compound has also been found to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.

Advantages And Limitations For Lab Experiments

One of the major advantages of ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol for lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. However, the compound has limited solubility in water, which can pose challenges in certain experimental setups.

Future Directions

There are several potential future directions for research on ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol. One of the most promising directions is the development of analogs with improved pharmacological activity and selectivity. Another potential direction is the study of the compound's mechanism of action in more detail, which could lead to the discovery of new therapeutic targets. Finally, the compound's potential use as a bioactive agent in cosmetics and personal care products could be further explored.

Synthesis Methods

The synthesis method of ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol involves the reaction of 5-oxaspiro[3.4]octane with propan-1-ol in the presence of a catalyst. The reaction yields ((2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol as the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

properties

IUPAC Name

(2S)-2-(5-oxaspiro[3.4]octan-6-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9,11H,2-7H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUBKVWDMFLJSJ-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2(O1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCC2(O1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol

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